3-(1H-imidazol-1-yl)butan-2-amine
CAS No.: 927991-93-3
Cat. No.: VC16257334
Molecular Formula: C7H13N3
Molecular Weight: 139.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 927991-93-3 |
|---|---|
| Molecular Formula | C7H13N3 |
| Molecular Weight | 139.20 g/mol |
| IUPAC Name | 3-imidazol-1-ylbutan-2-amine |
| Standard InChI | InChI=1S/C7H13N3/c1-6(8)7(2)10-4-3-9-5-10/h3-7H,8H2,1-2H3 |
| Standard InChI Key | NCHJUTFMHWBNCJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C)N1C=CN=C1)N |
Introduction
Structural Identification and Molecular Properties
Molecular Formula and Connectivity
The compound’s molecular formula is C₇H₁₃N₃, with a SMILES representation of CC(C(C)N1C=CN=C1)N . Its structure features a secondary amine group at the second carbon of a butane chain, linked to an imidazole ring via the nitrogen atom at position 1 (Figure 1). The imidazole moiety introduces aromaticity and hydrogen-bonding capabilities, which are critical for interactions in biological systems.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 139.20 g/mol | |
| Predicted CCS (Ų) [M+H]+ | 130.2 | |
| SMILES | CC(C(C)N1C=CN=C1)N | |
| InChIKey | NCHJUTFMHWBNCJ-UHFFFAOYSA-N |
The InChIKey NCHJUTFMHWBNCJ-UHFFFAOYSA-N confirms the compound’s unique stereochemical configuration, though no chiral centers are present in this structure .
Chemical Reactivity and Functional Group Analysis
Imidazole Ring Reactivity
The imidazole ring is a planar, aromatic heterocycle with two nitrogen atoms. The sp²-hybridized nitrogen at position 3 participates in resonance stabilization, while the NH group at position 1 can act as a hydrogen bond donor. This dual functionality enables interactions with biological targets such as enzymes and receptors, often seen in histamine analogs .
Amine Group Reactivity
The secondary amine in the butan-2-amine chain is a nucleophilic site prone to protonation under acidic conditions. This property facilitates salt formation with carboxylic acids or sulfonic acids, enhancing solubility for pharmaceutical formulations. Predictive models suggest potential reactivity in alkylation or acylation reactions, though experimental validation is lacking .
Predicted Biological Activity
Computational Activity Predictions
While no direct biological studies exist for 3-(1H-imidazol-1-yl)butan-2-amine, its structural similarity to histamine receptor ligands hints at possible interactions with G protein-coupled receptors (GPCRs). For example, diaminopyrimidine derivatives with amine substituents have shown affinity for histamine H₃ receptors (H₃R) in pharmacological assays . The imidazole ring’s presence further supports this hypothesis, as histamine itself contains an imidazole moiety critical for receptor binding.
Metabolic Pathways
The compound’s metabolism likely involves cytochrome P450-mediated oxidation of the imidazole ring or N-dealkylation of the amine group. Comparative studies on analogous compounds suggest potential metabolites such as imidazole-4-acetic acid or butan-2-one derivatives, which require verification via mass spectrometry.
Synthesis and Analytical Characterization
Hypothetical Synthesis Routes
A plausible synthetic route involves:
-
Alkylation of Imidazole: Reacting 1H-imidazole with 2-bromobutan-2-amine under basic conditions to form the N-alkylated product.
-
Purification: Column chromatography using silica gel and a polar eluent system (e.g., ethyl acetate/methanol).
This method mirrors strategies used for synthesizing (Butan-2-yl)[3-(1H-imidazol-1-yl)propyl]amine, where alkylation of imidazole with haloalkanes is a key step.
Spectroscopic Predictions
-
¹H NMR: Peaks at δ 7.6–7.7 ppm (imidazole C-H), δ 3.2–3.5 ppm (N-CH₂), and δ 1.2–1.4 ppm (butyl CH₃).
-
MS (ESI+): Predicted molecular ion peak at m/z 140.118 [M+H]+ .
Material Science Applications
The trifluoromethyl group in analogs like 2-(4-(trifluoromethyl)thiazol-2-yl)butan-2-amine enhances thermal stability, suggesting that halogenation of 3-(1H-imidazol-1-yl)butan-2-amine could yield materials with unique dielectric properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume